3-Methyl-2-octanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

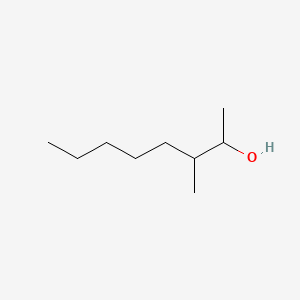

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

27644-49-1 |

|---|---|

Formule moléculaire |

C9H20O |

Poids moléculaire |

144.25 g/mol |

Nom IUPAC |

3-methyloctan-2-ol |

InChI |

InChI=1S/C9H20O/c1-4-5-6-7-8(2)9(3)10/h8-10H,4-7H2,1-3H3 |

Clé InChI |

WQADSKJNOTZWML-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C)C(C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-octanol, a secondary alcohol with the chemical formula C₉H₂₀O, is a chiral organic compound.[1] As with many chiral molecules, its specific stereoisomers can exhibit unique biological activities and physical properties, making it a molecule of interest in various fields, including flavor and fragrance industries, as well as potentially in synthetic chemistry and drug development. The presence of a hydroxyl group and a branched alkyl chain imparts specific characteristics to its solubility, reactivity, and spectroscopic signature. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed experimental protocols for their determination and conceptual diagrams relevant to its study.

Chemical and Physical Properties

Quantitative data for this compound is often presented alongside its isomers. The following tables summarize the available data, with specific notations for this compound where possible.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-methyloctan-2-ol | [1] |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| CAS Number | 27644-49-1 |

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Density | Data not available for this compound | For the isomer 3-Methyl-3-octanol: 0.822 g/mL | [2] |

| Boiling Point | Data not available for this compound | For the isomer 2-Methyl-3-octanol: 189 °C | [3] |

| Melting Point | Data not available | - | |

| Solubility | Insoluble in water; Soluble in organic solvents | Based on the properties of similar long-chain alcohols. | |

| Refractive Index | Data not available for this compound | For the isomer 2-Methyl-3-octanol: 1.4300 to 1.4320 | |

| Vapor Pressure | Data not available | - |

Table 3: Spectroscopic Data

| Spectroscopy | Key Features | Source |

| Mass Spectrometry (MS) | Fragmentation via α-cleavage and dehydration (loss of water, M-18) is characteristic of alcohols.[4][5][6] | [4][5][6] |

| Infrared (IR) Spectroscopy | Broad O-H stretching band around 3500-3200 cm⁻¹; C-O stretching band in the 1260-1050 cm⁻¹ region.[7][8][9] | [7][8][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton of the hydroxyl group typically appears as a singlet, which can be exchanged with D₂O.[10][11] The carbon attached to the hydroxyl group is deshielded and appears in the 50-80 δ range in ¹³C NMR. | [9] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of liquid alcohols like this compound are provided below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is the capillary method.[12][13]

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a water or oil bath.[12]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a steady stream of bubbles emerges from the capillary is noted.

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[12][13]

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.[14][15][16][17]

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured.

-

A known volume of this compound is added to the graduated cylinder or the pycnometer is filled.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty container.

-

The density is then calculated by dividing the mass of the liquid by its volume.[14][15][17]

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. The principle of "like dissolves like" is a general guide.

Procedure for Solubility in Water:

-

Add a small, measured amount of this compound (e.g., 0.5 mL) to a test tube containing a measured volume of water (e.g., 5 mL).

-

Vigorously shake the test tube for a set period (e.g., 1 minute).

-

Allow the mixture to stand and observe if two distinct layers form, indicating insolubility, or if a homogeneous solution is present.[18][19]

Procedure for Solubility in Organic Solvents:

-

Repeat the above procedure using various organic solvents (e.g., ethanol, acetone, hexane) instead of water.

-

Observe and record the miscibility of this compound in each solvent.[19]

Spectroscopic Analysis

a) Infrared (IR) Spectroscopy

-

A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

The plates are placed in the sample holder of an IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The spectrum is analyzed for the characteristic broad O-H stretch and the C-O stretch.[7]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard (e.g., TMS) may be added.

-

The ¹H NMR and ¹³C NMR spectra are acquired.

-

For identifying the hydroxyl proton, a "D₂O shake" can be performed: a few drops of D₂O are added to the NMR tube, the tube is shaken, and the ¹H NMR spectrum is re-acquired to observe the disappearance of the -OH peak.[10][11]

c) Mass Spectrometry (MS)

-

A sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized.

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns, such as the loss of a water molecule (M-18) and α-cleavage.[4][5][6]

Visualizations

General Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound.

Conceptual Role of Secondary Alcohols in Drug Development

While specific signaling pathways for this compound are not documented, the following diagram illustrates the general considerations for secondary alcohols in the context of drug development. Secondary alcohols are common motifs in pharmaceuticals and can influence a compound's pharmacokinetic and pharmacodynamic properties.[20]

Caption: Conceptual role of secondary alcohols in drug development considerations.

References

- 1. This compound | C9H20O | CID 542298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-3-octanol - Wikipedia [en.wikipedia.org]

- 3. 3-Octanol, 2-methyl- [webbook.nist.gov]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uoanbar.edu.iq [uoanbar.edu.iq]

- 16. mt.com [mt.com]

- 17. wjec.co.uk [wjec.co.uk]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. tsfx.edu.au [tsfx.edu.au]

- 20. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Stereoisomers and Chirality of 3-Methyl-2-octanol

This technical guide provides a comprehensive overview of the stereochemical aspects of 3-methyl-2-octanol, a chiral alcohol with applications in organic synthesis and potentially in the development of new chemical entities. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction to the Chirality of this compound

This compound possesses two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers: (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R). The spatial arrangement of the hydroxyl and methyl groups at these stereocenters dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties. The accurate synthesis and characterization of each stereoisomer are crucial for understanding their specific interactions in chiral environments, a key aspect of drug development and stereoselective synthesis.

The four stereoisomers of this compound are:

-

(2R,3R)-3-methyl-2-octanol

-

(2S,3S)-3-methyl-2-octanol

-

(2R,3S)-3-methyl-2-octanol

-

(2S,3R)-3-methyl-2-octanol

Physicochemical Properties of this compound Stereoisomers

| Property | Value | Source |

| General Properties for this compound (Racemic Mixture) | ||

| Molecular Formula | C₉H₂₀O | --INVALID-LINK--[1] |

| Molecular Weight | 144.25 g/mol | --INVALID-LINK--[1] |

| CAS Number | 27644-49-1 | --INVALID-LINK--[1] |

| Boiling Point | 189 °C (predicted) | --INVALID-LINK-- |

| Computed Properties for Analogous Compounds | ||

| (2R,3S)-3-methylheptan-2-ol | ||

| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| (2S,3R)-3-methylheptan-2-ol | ||

| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

Stereoselective Synthesis and Separation

Proposed Experimental Protocol: Enantioselective Synthesis of (2S,3R)-3-Methyl-2-octanol

This protocol is an adaptation of a known procedure for a similar compound and serves as a starting point for the development of a specific synthesis for this compound stereoisomers.

Step 1: Synthesis of a Chiral Auxiliary-Derived Amide

-

To a solution of (R)-2-methylpentanoic acid (1.0 eq) in dry tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in dry THF and add it dropwise to a solution of a chiral amine auxiliary, such as (R)-phenylglycinol (1.1 eq), and triethylamine (1.5 eq) in dry THF at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric amides by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

-

To a solution of the purified diastereomeric amide (1.0 eq) in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting product will be a mixture of diastereomers, which can be separated by column chromatography.

Step 3: Hydrolysis to the Chiral Alcohol

-

To a solution of the separated diastereomer (1.0 eq) in a mixture of ethanol and water, add a strong base such as potassium hydroxide (5.0 eq).

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the enantiomerically enriched this compound.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound can be achieved using chiral chromatography techniques.

Chiral Gas Chromatography (GC): This is a powerful technique for the separation of volatile chiral compounds. The use of a chiral stationary phase (CSP), often based on cyclodextrin derivatives, allows for the differential interaction with each enantiomer, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale separations, chiral HPLC is the method of choice. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds.

Visualizations

Logical Workflow for Stereoselective Synthesis and Analysis

The following diagram illustrates a general workflow for the stereoselective synthesis and subsequent analysis of the stereoisomers of this compound.

Caption: A logical workflow for the synthesis and analysis of this compound stereoisomers.

Chirality of this compound

The following diagram illustrates the two chiral centers present in the structure of this compound.

Caption: The two stereocenters in the this compound molecule.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its physical, chemical, and biological properties. While detailed experimental data for each of its four stereoisomers are not extensively documented, this guide provides a framework for their synthesis, separation, and characterization based on established principles of stereoselective chemistry and analogy to similar molecules. Further research is warranted to fully elucidate the specific properties of each stereoisomer, which will be invaluable for their potential applications in various fields of chemical science.

References

The Elusive 3-Methyl-2-octanol: A Technical Guide to its Isomeric Presence in Nature

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the natural occurrence and sources of 3-Methyl-2-octanol. Initial comprehensive searches of scientific literature and databases indicate that this compound is not a commonly reported naturally occurring compound. Its presence in plants, insects, or microorganisms is not well-documented. However, to provide valuable context for researchers interested in this class of branched-chain alcohols, this guide will focus on a closely related and naturally occurring isomer, 3-Methyl-3-octanol . This isomer has been identified as a volatile organic compound (VOC) in the fungus Antrodia camphorata and as a contributor to the flavor profile of roasted beef.[1]

This guide will provide an in-depth overview of the known natural sources of 3-Methyl-3-octanol, detailed experimental protocols for its detection and quantification, and a plausible biosynthetic pathway.

Natural Occurrence and Quantitative Data of 3-Methyl-3-octanol

While precise quantitative data for 3-Methyl-3-octanol in natural sources is scarce in publicly available literature, its presence has been qualitatively confirmed. The following table summarizes the known sources and the general context of its occurrence. Further research is required to establish definitive concentration ranges in these matrices.

| Natural Source | Organism/Product | Matrix | Method of Detection | Quantitative Data (if available) | Reference |

| Fungus | Antrodia camphorata | Mycelium/Fruiting Body | GC-MS | Not specified in available literature. | [1] |

| Food Flavor | Roasted Beef | Cooked Meat | GC-MS | Not specified in available literature.[2][3][4][5][6] | [1] |

Note: The lack of specific quantitative data highlights a research gap and an opportunity for further analytical studies in this area.

Experimental Protocols

The identification and quantification of 3-Methyl-3-octanol and similar volatile branched-chain alcohols from natural matrices typically involve headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Fungal Volatiles

This protocol is adapted from methods used for the analysis of volatile organic compounds (VOCs) from fungal cultures.

1. Sample Preparation:

-

Fungal mycelium or a specified amount of the fermented substrate is placed in a headspace vial (e.g., 20 mL).

-

For quantitative analysis, a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added.

2. HS-SPME Procedure:

-

The vial is sealed with a PTFE/silicone septum and placed in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined equilibration time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

An SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating) is exposed to the headspace for a specific extraction time (e.g., 20-40 minutes).

3. GC-MS Analysis:

-

The SPME fiber is immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C (splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

-

4. Data Analysis:

-

Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing retention indices with known standards.

-

Quantification is performed by creating a calibration curve using authentic standards of 3-Methyl-3-octanol and the internal standard.

Workflow for Fungal VOC Analysis

References

- 1. SUGAR ALCOHOLS (POLYOLS) IN FUNGI AND GREEN PLANTS [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Volatile flavor compounds vary by beef product type and degree of doneness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

Unveiling the Biological Profile of 3-Methyl-2-octanol: A Review of Current Knowledge

For Immediate Release

[City, State] – Despite its well-defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activity and function of 3-Methyl-2-octanol. This technical overview summarizes the current state of knowledge and highlights the need for further research into the pharmacological and toxicological profile of this secondary aliphatic alcohol.

Chemical and Physical Properties

This compound is a secondary alcohol with the chemical formula C9H20O. Its structure consists of an eight-carbon chain with a methyl group at the third position and a hydroxyl group at the second position. The presence of two chiral centers indicates the potential for four stereoisomers.

| Property | Value | Source |

| Molecular Formula | C9H20O | PubChem |

| Molecular Weight | 144.25 g/mol | PubChem |

| CAS Number | 27644-49-1 | PubChem |

| IUPAC Name | 3-methyloctan-2-ol | PubChem |

Biological Activity and Function: A Knowledge Gap

Extensive searches of scientific databases have yielded no specific studies detailing the biological activity, function, or mechanism of action of this compound. While research exists on related compounds, such as other octanol isomers and C9 aliphatic alcohols, this information provides only a general context and cannot be directly extrapolated to this compound.

General Toxicology of C9 Aliphatic Alcohols

In the absence of specific data for this compound, we can infer potential metabolic pathways and toxicological considerations from studies on similar C9 aliphatic alcohols. Generally, these compounds are metabolized in the liver via oxidation.[1] The primary metabolic route involves the conversion of the alcohol to a ketone, followed by further oxidation to carboxylic acids, which can then be excreted.[2]

The toxicity of aliphatic alcohols is often related to their chain length and branching.[1] Longer chain alcohols can exhibit greater lipid solubility, potentially leading to increased distribution into cell membranes and nervous tissue.[3] However, without specific studies on this compound, its toxic potential remains uncharacterized.

Potential as a Semiochemical

Interestingly, a related compound, (S)-2-methyl-4-octanol, has been identified as a male-specific compound in the sugarcane weevil (Sphenophorus levis), suggesting a potential role as a pheromone.[4][5] This finding opens an avenue for future investigation into whether this compound or its stereoisomers may also possess semiochemical properties in insects or other organisms.

Future Research Directions

The current lack of data on the biological activity of this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Pharmacological Screening: In vitro and in vivo studies to assess a wide range of potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

-

Toxicological Evaluation: Acute and chronic toxicity studies to determine the safety profile of the compound.

-

Metabolism and Pharmacokinetics: Investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Semiochemical Research: Exploration of its potential role as a pheromone or allomone in insect communication.

Conclusion

While the chemical properties of this compound are well-documented, its biological functions remain largely unknown. The information available on related compounds provides a general framework, but dedicated research is imperative to elucidate the specific pharmacological and toxicological profile of this molecule. Such studies are essential to unlock any potential applications and to ensure a thorough understanding of its impact on biological systems.

Visualizing the General Metabolic Pathway of Secondary Alcohols

The following diagram illustrates a generalized metabolic pathway for secondary alcohols, which may be applicable to this compound.

This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on the current state of publicly available scientific literature.

References

3-Methyl-2-octanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers and properties of 3-Methyl-2-octanol, a secondary alcohol with potential applications in various scientific domains. The information is presented to be a valuable resource for researchers and professionals engaged in chemistry, pharmacology, and drug development.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for any research and development endeavor. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Identifier Type | Data | Source |

| CAS Number | 27644-49-1 | [1][2][3] |

| IUPAC Name | 3-methyloctan-2-ol | [1] |

| Molecular Formula | C9H20O | [1][2][3] |

| Molecular Weight | 144.25 g/mol | [1][2] |

| PubChem CID | 542298 | [1] |

| SMILES | CCCCCC(C)C(C)O | [1] |

| InChI | InChI=1S/C9H20O/c1-4-5-6-7-8(2)9(3)10/h8-10H,4-7H2,1-3H3 | [1][2] |

| InChIKey | WQADSKJNOTZWML-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Purification would likely involve standard techniques such as distillation. For analysis, gas chromatography-mass spectrometry (GC-MS) would be a suitable method for identification and purity assessment, as it is a common technique for the analysis of volatile organic compounds. However, specific parameters for these procedures as they pertain to this compound have not been documented in the available literature.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity of this compound and any associated signaling pathways. Further research is required to elucidate its potential pharmacological effects and mechanisms of action.

Logical Relationships in Chemical Identification

The accurate identification of a chemical compound relies on the interplay of various identifiers. The following diagram illustrates the logical flow from a common name or structure to its definitive identifiers.

Caption: Logical workflow for chemical identification.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Methyl-2-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and potential biological relevance of 3-Methyl-2-octanol. The document details established synthetic methodologies, including Grignard reactions and ketone reductions, with a special focus on enantioselective approaches using biocatalysis. It presents key quantitative data in a structured format for easy comparison and provides detailed, representative experimental protocols. Furthermore, this guide explores the potential for this branched-chain secondary alcohol to be a naturally occurring flavor component and discusses its possible biological activities by examining the effects of structurally related compounds on cellular signaling pathways. The synthesis workflows and a relevant biological pathway are visualized using Graphviz diagrams to provide clear, logical representations of the described processes.

Introduction and Physicochemical Properties

This compound is a branched-chain secondary alcohol with the chemical formula C9H20O. Its structure consists of an eight-carbon chain with a hydroxyl group on the second carbon and a methyl group on the third. The presence of two chiral centers (at C2 and C3) means that this compound can exist as four possible stereoisomers. This chirality is a crucial aspect of its potential biological activity and its properties as a flavor or fragrance compound.

This guide serves as a technical resource for researchers interested in the synthesis and potential applications of this compound, providing detailed methodologies and collated data to support further investigation.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | 3-methyloctan-2-ol |

| CAS Number | 27644-49-1 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 175-177 °C (predicted) |

| Density | 0.82 g/cm³ (predicted) |

| 13C NMR (CDCl3) | Predicted shifts: ~72 (C-OH), ~40 (C-CH3), ~32, 29, 27, 23, 14 (alkyl chain), ~18, 14 (methyl groups) |

| Mass Spectrometry (GC-MS) | Key fragments (m/z): 45, 57, 43, 71, 85[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks: ~3350 cm⁻¹ (O-H stretch, broad), ~2960-2850 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch) |

Discovery and Natural Occurrence

While not as commonly cited as its linear isomer, 3-octanol, which is found in various mushrooms and herbs, this compound is a plausible, albeit likely minor, component of natural flavor profiles, particularly those developed during thermal processing of food.[2] Branched-chain alcohols are known contributors to the complex aroma of roasted meats.[3][4] Gas chromatography-mass spectrometry (GC-MS) studies of volatile compounds in roasted beef have identified a wide array of alcohols, aldehydes, and ketones that are formed through Maillard reactions and lipid degradation.[3][4][5][6] Although this compound has not been explicitly identified in these studies, the presence of other branched-chain alcohols suggests that it could be present in trace amounts, contributing to the overall flavor profile. Its discovery in natural sources would likely require highly sensitive analytical techniques and targeted searches in complex volatile mixtures.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary routes: the Grignard reaction, which builds the carbon skeleton and introduces the hydroxyl group in one step, and the reduction of the corresponding ketone, 3-methyl-2-octanone. For the synthesis of specific stereoisomers, enantioselective reduction methods are employed.

Synthesis via Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of secondary alcohols like this compound. A plausible approach involves the reaction of an appropriate Grignard reagent with an aldehyde. For instance, reacting pentylmagnesium bromide with propionaldehyde would yield this compound.

This protocol is a representative example based on standard procedures for Grignard reactions to synthesize secondary alcohols.[7][8][9][10][11][12]

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). To this, add a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether via a dropping funnel. Initiate the reaction with a small amount of the halide solution and, if necessary, gentle heating or the addition of an iodine crystal. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of pentylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of propionaldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield this compound.

Synthesis via Reduction of 3-Methyl-2-octanone

An alternative and common method for synthesizing secondary alcohols is the reduction of the corresponding ketone.[12][13][14][15] In this case, 3-methyl-2-octanone would be reduced to this compound using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

This protocol is a representative example for the reduction of a ketone to a secondary alcohol using sodium borohydride.[14][15]

-

Reaction Setup: In a round-bottom flask, dissolve 3-methyl-2-octanone (1.0 eq) in methanol or ethanol at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring and Work-up: After the addition, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully add a dilute solution of hydrochloric acid to quench the excess NaBH4 and neutralize the mixture.

-

Extraction and Purification: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering and concentrating the solvent, purify the resulting this compound by vacuum distillation.

Enantioselective Synthesis via Biocatalytic Reduction

To obtain specific stereoisomers of this compound, enantioselective methods are required. Biocatalysis, particularly using whole cells of baker's yeast (Saccharomyces cerevisiae), offers an environmentally friendly and highly selective method for the reduction of prochiral ketones to chiral alcohols.[4][5][16][17]

This protocol is a representative example of an enantioselective ketone reduction using baker's yeast.[3][4][5][16][17]

-

Yeast Suspension: In a large Erlenmeyer flask, suspend active dry baker's yeast in a solution of sucrose in warm water (around 30-35 °C). Gently stir the mixture for 30-60 minutes to activate the yeast.

-

Substrate Addition: Add 3-methyl-2-octanone (1.0 eq), either neat or dissolved in a minimal amount of ethanol, to the yeast suspension.

-

Fermentation and Reduction: Stopper the flask with a fermentation lock or a cotton plug to allow for the release of CO2 while preventing contamination. Maintain the mixture at a constant temperature (typically 25-30 °C) and stir gently for 24-72 hours.

-

Work-up and Extraction: After the reaction period, add celite or diatomaceous earth to the mixture and filter to remove the yeast cells. Saturate the filtrate with sodium chloride and extract with ethyl acetate or diethyl ether (3-4 times).

-

Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound by column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.

Table 2: Comparison of Synthetic Routes for this compound

| Parameter | Grignard Reaction | Ketone Reduction (NaBH4) | Biocatalytic Reduction (Yeast) |

| Starting Materials | 1-Bromopentane, Propionaldehyde, Mg | 3-Methyl-2-octanone, NaBH4 | 3-Methyl-2-octanone, S. cerevisiae, Sucrose |

| Stereoselectivity | Racemic (produces a mixture of stereoisomers) | Racemic (produces a mixture of stereoisomers) | Potentially high enantioselectivity |

| Typical Yield | 60-80% | 80-95% | 40-90% (variable) |

| Reaction Conditions | Anhydrous, inert atmosphere, 0 °C to RT | 0 °C to RT, alcoholic solvent | Aqueous, 25-35 °C, aerobic or anaerobic |

| Advantages | Builds carbon skeleton, versatile | High yield, simple procedure, mild reagent | "Green" chemistry, high enantioselectivity |

| Disadvantages | Requires anhydrous conditions, sensitive reagent | Does not create C-C bonds, racemic product | Lower yields, longer reaction times, substrate dependent |

Mandatory Visualizations

Synthesis and Analysis Workflows

Caption: Grignard Synthesis Workflow for this compound.

Caption: Biocatalytic Reduction Workflow for Enantioselective Synthesis.

Potential Biological Signaling Pathway

As there is no direct research on the signaling pathways affected by this compound, we present a pathway known to be modulated by a structurally similar branched-chain alcohol, 2-Methyl-2-butanol. This compound has been shown to induce cell cycle arrest and autophagy in human retinoblastoma cells through the PI3K/Akt pathway.[18] This serves as a plausible model for the potential biological effects of other small, branched-chain alcohols.

Caption: PI3K/Akt Pathway Modulation by an Analogous Alcohol.

Conclusion

This compound is an accessible chiral secondary alcohol with potential applications in flavor chemistry and as a subject for biological activity studies. Its synthesis is readily achievable through established organic chemistry reactions such as the Grignard reaction and ketone reduction. Furthermore, the use of biocatalytic methods, like reduction with baker's yeast, provides a green and effective route to enantiomerically enriched forms of the molecule. While its natural occurrence is yet to be definitively confirmed, its structural characteristics suggest it may be a subtle contributor to complex food aromas. The potential for this class of molecules to interact with significant cellular signaling pathways, as suggested by studies on analogous compounds, warrants further investigation, particularly for applications in drug development and toxicology. This guide provides the foundational information and methodologies necessary for researchers to pursue further studies on this compound.

References

- 1. This compound | C9H20O | CID 542298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0400239A1 - Process for asymmetric reduction of ketones with baker's yeast - Google Patents [patents.google.com]

- 4. Asymmetric Reduction with Baker's Yeast [jstage.jst.go.jp]

- 5. Solved Reduction of a ketone with Baker's Yeast Introduction | Chegg.com [chegg.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 3-METHYL-2-BUTANOL(598-75-4) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Review of 3-Methyl-2-octanol: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough literature review of the chemical and physical properties, spectroscopic data, synthesis, and biological activities of 3-methyl-2-octanol. All quantitative data is summarized in structured tables for comparative analysis. Detailed experimental protocols for key methodologies are provided, alongside visualizations of experimental workflows and relationships to facilitate understanding and replication.

Chemical and Physical Properties

This compound, a branched-chain secondary alcohol, possesses a unique combination of properties that make it a subject of interest in various chemical and biological fields. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-methyloctan-2-ol | [1] |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| CAS Number | 27644-49-1 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 185-187 °C at 760 mmHg (estimated) | |

| Density | 0.821 g/cm³ at 20 °C (estimated) | |

| Refractive Index | 1.432 at 20 °C (estimated) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| ~3.7 (m, 1H, CH-OH) | ~72 (CH-OH) |

| ~1.5 (m, 1H, CH-CH₃) | ~40 (CH-CH₃) |

| ~1.2-1.4 (m, 8H, 4xCH₂) | ~32, 29, 26, 23 (CH₂ chain) |

| ~1.1 (d, 3H, CH(OH)CH₃) | ~23 (CH(OH)CH₃) |

| ~0.9 (t, 3H, CH₂CH₃) | ~14 (CH₂CH₃) |

| ~0.85 (d, 3H, CHCH₃) | ~11 (CHCH₃) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns include the loss of a methyl group (m/z 129), a water molecule (m/z 126), and cleavage of the C-C bond adjacent to the hydroxyl group.

| m/z | Relative Intensity (%) | Assignment |

| 144 | Low | [M]⁺ |

| 129 | Moderate | [M-CH₃]⁺ |

| 126 | Low | [M-H₂O]⁺ |

| 101 | Moderate | [M-C₃H₇]⁺ |

| 87 | High | [CH(OH)CH(CH₃)]⁺ |

| 45 | High | [CH(OH)CH₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound, as well as protocols for assessing its biological activity.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction between hexanal and isopropylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Bromopropane

-

Hexanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (isopropylmagnesium bromide).

-

Reaction with Aldehyde: The flask is cooled in an ice bath. A solution of hexanal in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation under reduced pressure.

References

Toxicological Profile of 3-Methyl-2-octanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of publicly available toxicological data for 3-Methyl-2-octanol, this guide utilizes a read-across approach. This common toxicological practice involves the assessment of a substance by comparing it to data from structurally similar chemicals. The analogs used in this guide are 3-Methyl-3-octanol, 2-octanol, 3-octanol, and 3-Methyl-2-butanol. The information presented herein is intended for informational purposes and should not be considered a definitive safety assessment.

Executive Summary

This technical guide provides a comprehensive toxicological overview of this compound, leveraging data from structurally related compounds to predict its toxicological profile. The guide is structured to provide clear, comparative data on acute toxicity, irritation, and repeated dose toxicity. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided for key toxicological endpoints. A potential mechanism of action, involving the modulation of the GABAA receptor, is also discussed and visualized.

Acute Toxicity

Acute toxicity data provides insights into the potential adverse health effects of a substance following a single or short-term exposure. The available data for the structural analogs of this compound are summarized in the following tables.

Data Presentation

Table 1: Acute Oral Toxicity Data

| Compound | Test Species | LD50 (mg/kg) |

| 3-Methyl-3-octanol | Rat | 3400[1][2] |

| 2-Octanol | Rat | >2000[3] |

| 3-Octanol | Rat | >5000[4] |

| 3-Methyl-2-butanol | Not Available | - |

Table 2: Acute Dermal Toxicity Data

| Compound | Test Species | LD50 (mg/kg) |

| 3-Methyl-3-octanol | Rabbit | >5000[1][2] |

| 3-Octanol | Rabbit | >5000[4] |

| 3-Methyl-2-butanol | Rabbit | 2292[5] |

| 2-Octanol | Not Available | - |

Table 3: Acute Inhalation Toxicity Data

| Compound | Test Species | LC50 (mg/L) | Exposure Duration |

| 3-Methyl-2-butanol | Rat | >14[5] | 6 hours |

| 3-Methyl-3-octanol | Not Available | - | - |

| 2-Octanol | Not Available | - | - |

| 3-Octanol | Not Available | - | - |

Experimental Protocols

The methodologies for acute toxicity testing are standardized to ensure reproducibility and comparability of data. The following protocols are based on the OECD Guidelines for the Testing of Chemicals.

Workflow for Acute Oral Toxicity Testing (based on OECD 420, 423, 425)

Caption: A generalized workflow for acute oral toxicity studies.

Acute Dermal Toxicity (based on OECD 402)

-

Test Animals: Typically adult rats, rabbits, or guinea pigs.

-

Procedure: A single dose of the substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

-

Endpoint: Determination of the dermal LD50 and observation of any pathological changes at necropsy.

Acute Inhalation Toxicity (based on OECD 403)

-

Test Animals: Typically young adult rats.

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a fixed period (usually 4 hours).

-

Observation Period: Animals are observed for mortality and signs of toxicity for 14 days post-exposure.

-

Endpoint: Determination of the LC50 and identification of target organs through necropsy.

Irritation and Sensitization

These endpoints assess the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to induce an allergic response.

Data Presentation

Table 4: Skin and Eye Irritation Data

| Compound | Test Species | Skin Irritation Result | Eye Irritation Result |

| 3-Methyl-3-octanol | Not Specified | Irritating[2] | Serious eye irritation[6] |

| 2-Octanol | Guinea pig, Rabbit | Slightly irritating[3] | Severe eye irritant[7] |

| 3-Octanol | Not Specified | Irritating[5] | Causes serious eye irritation[5] |

| 3-Methyl-2-butanol | Not Specified | May cause skin irritation | May cause eye irritation |

Table 5: Skin Sensitization Data

| Compound | Test Species | Result |

| 3-Octanol | Human | No sensitization[8] |

| 2-Octanol | Mouse | Not a sensitizer |

Experimental Protocols

Workflow for Skin Irritation Testing (based on OECD 404)

Caption: A simplified workflow for in vivo skin irritation testing.

Eye Irritation/Corrosion (based on OECD 405)

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as an untreated control.

-

Observations: The eyes are examined for opacity of the cornea, inflammation of the iris, and redness and swelling of the conjunctiva at 1, 24, 48, and 72 hours after application.

Skin Sensitization (based on OECD 429 - Local Lymph Node Assay)

-

Test Animals: Mice are used.

-

Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days. This is followed by an assessment of lymphocyte proliferation in the draining auricular lymph nodes.

-

Endpoint: A stimulation index is calculated to determine the sensitization potential.

Repeated Dose Toxicity

These studies provide information on the potential health hazards from repeated exposure to a substance over a longer period.

Data Presentation

Table 6: Repeated Dose Oral Toxicity Data

| Compound | Test Species | Duration | NOAEL (mg/kg/day) | Key Findings |

| 3-Octanol | Rat | 90 days | 25 | Increased liver weight and microscopic changes in the liver and kidneys at higher doses.[9] |

| 3-Methyl-1-butanol | Rat | 90 days | ~340 (males) | At the highest dose, there was a marginal increase in red blood cell count and a slight decrease in mean corpuscular volume and hemoglobin in males.[10] |

Experimental Protocol (based on OECD 408 - 90-Day Oral Toxicity Study)

-

Test Animals: Rats are the preferred species, with groups of at least 10 males and 10 females per dose level.

-

Procedure: The test substance is administered daily in graduated doses for 90 days, typically via oral gavage or in the diet/drinking water.

-

Observations: Comprehensive in-life observations are conducted, including clinical signs, body weight, food and water consumption. At termination, extensive hematology, clinical chemistry, and urinalysis are performed.

-

Pathology: A full gross necropsy is conducted on all animals, followed by a detailed histopathological examination of a wide range of tissues and organs.

Genotoxicity

Genotoxicity assays are used to identify substances that can cause damage to DNA and chromosomes.

Data Presentation

While specific quantitative data for the Ames test were not found for all analogs, the available information suggests that this class of branched-chain saturated alcohols is not genotoxic. For instance, a safety assessment for 3-octanol, based on read-across data from 3-hexanol, concluded that it is not expected to be genotoxic.[11]

Experimental Protocol (based on OECD 471 - Bacterial Reverse Mutation Test)

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

-

Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

Toxicological Signaling Pathway

The central nervous system depressant effects of short-chain alcohols are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor. These alcohols act as positive allosteric modulators, enhancing the inhibitory effects of GABA.[12][13] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[12][13]

Visualization of the GABAA Receptor Signaling Pathway

Caption: Alcohol enhances GABAergic inhibition via the GABA-A receptor.

References

- 1. The Role of GABAA Receptors in the Development of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. ecetoc.org [ecetoc.org]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. Low dose acute alcohol effects on GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Subchronic oral toxicity study on the three flavouring substances: octan-3-ol, 2-methylcrotonic acid and oct-3-yl 2-methylcrotonate in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. ardurecoverycenter.com [ardurecoverycenter.com]

- 13. Frontiers | GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential [frontiersin.org]

Thermodynamic Properties of 3-Methyl-2-octanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the currently available thermodynamic properties of 3-Methyl-2-octanol (C₉H₂₀O). While this secondary alcohol is of interest for its chemical structure, a thorough review of publicly available scientific literature reveals a notable lack of data regarding its biological activity, pharmacological effects, and specific applications in drug development. No established signaling pathways or detailed in-vivo/in-vitro experimental workflows pertaining to its use in pharmaceutical or biomedical research have been reported.

This document, therefore, focuses on the fundamental physicochemical characteristics of this compound. It summarizes key thermodynamic data into structured tables for clarity and provides detailed, generalized experimental protocols for the determination of such properties, which can be adapted for specific laboratory settings. The guide also includes visualizations of these experimental workflows to aid in comprehension. The intended audience includes researchers in the fields of chemistry, materials science, and engineering who require reliable data on the thermodynamic behavior of this compound.

Introduction

This compound is a secondary alcohol with the chemical formula C₉H₂₀O. Its structure, featuring a methyl branch near the hydroxyl group, influences its physical and chemical properties. Understanding the thermodynamic properties of this compound is essential for a variety of applications, including chemical synthesis, process design, and as a potential component in formulations.

Molecular Structure:

-

Molecular Formula: C₉H₂₀O[1]

-

Molecular Weight: 144.2545 g/mol [1]

-

CAS Registry Number: 26533-34-6[1]

-

IUPAC Name: 2-Methyl-3-octanol[1]

-

Synonyms: this compound[1]

Despite its well-defined chemical structure, research into the biological effects and potential therapeutic applications of this compound is notably absent from the current scientific literature. No studies detailing its interaction with biological systems, its pharmacological profile, or its toxicological properties have been identified. Consequently, there are no known signaling pathways associated with this compound, and it does not appear to be a current focus of drug development efforts.

This guide will proceed with a detailed examination of its thermodynamic properties based on the limited available data.

Thermodynamic Properties

The following table summarizes the key thermodynamic properties of this compound that have been reported. It is important to note that the available data is sparse, and further experimental validation is recommended.

| Property | Value | Units | Reference |

| Boiling Point | 457.15 | K | --INVALID-LINK-- |

| Enthalpy of Vaporization (ΔvapH) | 49.5 | kJ/mol | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the determination of thermodynamic properties specifically for this compound are not available in the literature. However, standard methodologies for characterizing secondary alcohols can be readily applied. This section outlines generalized protocols for key thermodynamic measurements.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of high-purity this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Measurement: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 K/min) over the desired temperature range. A constant flow of an inert purge gas (e.g., nitrogen) is maintained to ensure a stable atmosphere.

-

Data Analysis: The heat flow difference between the sample and the reference is recorded as a function of temperature. The heat capacity is calculated from the difference in heat flow, the heating rate, and the mass of the sample.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using 3-Methyl-2-octanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Methyl-2-octanol is not a widely documented chiral auxiliary in peer-reviewed literature for asymmetric synthesis. The following application notes and protocols are presented as a conceptual guide based on the established principles of asymmetric synthesis using other chiral secondary alcohols, such as menthol and 8-phenylmenthol. The experimental conditions and expected outcomes are hypothetical and would require empirical validation.

Introduction to this compound as a Potential Chiral Auxiliary

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[1] A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed.[1] Simple, enantiopure secondary alcohols are an important class of chiral auxiliaries. They can be esterified with prochiral carboxylic acids or other acyl compounds. The resulting chiral ester can then undergo diastereoselective reactions, often via the formation of a chiral enolate. The steric bulk and conformational rigidity of the chiral auxiliary guide the approach of incoming reagents, leading to the preferential formation of one diastereomer.

This compound possesses two stereocenters, offering the potential for nuanced steric control. Assuming the availability of a single, pure stereoisomer (e.g., (2R, 3R)-3-Methyl-2-octanol), it can be employed to direct asymmetric transformations. This document outlines hypothetical protocols for its use in asymmetric alkylation and aldol reactions.

Application Note 1: Asymmetric Alkylation of Carboxylic Acids

This application note describes a hypothetical procedure for the asymmetric α-alkylation of a carboxylic acid derivative using (2R, 3R)-3-Methyl-2-octanol as a chiral auxiliary. The strategy involves the esterification of a prochiral carboxylic acid with the chiral alcohol, followed by diastereoselective alkylation of the corresponding enolate, and finally, cleavage of the auxiliary to yield the enantiomerically enriched α-alkylated carboxylic acid.

Logical Workflow for Asymmetric Alkylation

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Experimental Protocols

Protocol 1.1: Synthesis of the Chiral Ester of Propanoic Acid

-

To a solution of (2R, 3R)-3-Methyl-2-octanol (1.0 eq) and propanoic acid (1.2 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the dicyclohexylurea precipitate and wash the solid with cold DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure chiral ester.

Protocol 1.2: Diastereoselective Alkylation

-

To a solution of diisopropylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.4 eq) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Slowly add a solution of the chiral ester (from Protocol 1.1, 1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the product by column chromatography to separate the diastereomers and obtain the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 1.3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated ester (from Protocol 1.2, 1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the saponification by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl at 0 °C.

-

Extract the mixture with diethyl ether.

-

Separate the aqueous and organic layers. The organic layer contains the recovered chiral auxiliary. Wash it with brine, dry over Na₂SO₄, and purify by distillation or chromatography.

-

The aqueous layer contains the chiral carboxylic acid. Extract this layer multiple times with ethyl acetate.

-

Combine the ethyl acetate extracts, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Hypothetical Data for Asymmetric Alkylation

| Entry | Electrophile (R-X) | Yield (%) | d.r. |

| 1 | CH₃I | 85 | 90:10 |

| 2 | CH₃CH₂I | 88 | 92:8 |

| 3 | BnBr | 92 | 95:5 |

| 4 | Allyl-Br | 90 | 93:7 |

Proposed Stereochemical Model

The stereochemical outcome of the alkylation can be rationalized by a chelated transition state model. The lithium cation is coordinated to both the enolate oxygen and the ester carbonyl oxygen, creating a rigid structure. The bulky pentyl group of the octanol moiety is expected to orient away from the enolate, while the methyl group at the 3-position would block one face of the enolate. The electrophile would then approach from the less sterically hindered face.

Caption: Plausible transition state for the alkylation of the chiral enolate.

Application Note 2: Asymmetric Aldol Reaction

This note outlines a hypothetical protocol for a diastereoselective aldol reaction between an ester of acetic acid attached to (2R, 3R)-3-Methyl-2-octanol and a prochiral aldehyde. Boron enolates are often used in such reactions to achieve high levels of diastereoselectivity through a well-ordered, six-membered Zimmerman-Traxler transition state.

Logical Workflow for Asymmetric Aldol Reaction

Caption: Workflow for an Asymmetric Aldol Reaction.

Experimental Protocols

Protocol 2.1: Synthesis of the Chiral Acetate Ester

This protocol is analogous to Protocol 1.1, using acetic acid instead of propanoic acid.

Protocol 2.2: Diastereoselective Aldol Reaction

-

To a solution of the chiral acetate ester (from Protocol 2.1, 1.1 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add diisopropylethylamine (DIPEA, 1.2 eq).

-

Cool the solution to -78 °C and add dibutylboron triflate (Bu₂BOTf, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C and stir for an additional hour to form the boron enolate.

-

Cool the reaction mixture back down to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.0 eq) dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

-

Extract the mixture with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield the aldol adduct.

Protocol 2.3: Cleavage of the Aldol Adduct

This protocol is analogous to Protocol 1.3, leading to the corresponding β-hydroxy acid and the recovered chiral auxiliary.

Hypothetical Data for Asymmetric Aldol Reaction

| Entry | Aldehyde | Yield (%) | d.r. |

| 1 | Isobutyraldehyde | 85 | >95:5 |

| 2 | Benzaldehyde | 90 | >95:5 |

| 3 | Cyclohexanecarboxaldehyde | 82 | >95:5 |

Proposed Stereochemical Model

The high diastereoselectivity observed in boron-mediated aldol reactions is explained by the Zimmerman-Traxler transition state model. The boron atom coordinates with both the enolate oxygen and the aldehyde oxygen, forming a rigid, chair-like six-membered ring. The substituents on the aldehyde and the enolate occupy equatorial positions to minimize steric interactions. The stereochemistry of the newly formed stereocenters is thus determined by the geometry of the enolate and the facial bias imposed by the chiral auxiliary.

Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.

References

Application Notes and Protocols for the Analytical Detection of 3-Methyl-2-octanol

Introduction

3-Methyl-2-octanol is a volatile organic compound with significance in various fields, including flavor and fragrance chemistry, and as a potential biomarker. Accurate and sensitive detection methods are crucial for its quantification in diverse and complex matrices. This document provides detailed application notes and experimental protocols for the analytical determination of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, scientists, and professionals in drug development and related industries.

Analytical Methodologies

The primary analytical technique for the detection and quantification of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). This combination offers high sensitivity and selectivity, which is essential for analyzing complex samples. Given that this compound is a chiral molecule, enantiomeric separation may be necessary, which can be achieved using specialized chiral GC columns.

Alternative methods for sample introduction, such as headspace sampling and solid-phase microextraction (SPME), can be employed to enhance sensitivity and minimize matrix interference, particularly for volatile analysis in food and biological samples.[1][2]

Experimental Protocols

Protocol 1: Quantification of this compound in Liquid Samples (e.g., Beverages, Biological Fluids) using GC-MS

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., hexane, dichloromethane).

-

Add an appropriate internal standard (e.g., 2-nonanol) to the sample.[3]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the organic (upper) layer to a clean GC vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). For chiral separations, a cyclodextrin-based chiral column such as Rt-βDEXsm is suitable.[4]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 10:1), depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MS Transfer Line Temperature: 280 °C.[5]

-

Ion Source Temperature: 230 °C.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound should be determined from its mass spectrum.

3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in the same solvent used for extraction.

-

Spike the standards with the internal standard at a constant concentration.

-

Analyze the standards using the same GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Quantify this compound in the samples by applying the regression equation from the calibration curve.

Protocol 2: Analysis of Volatile this compound in Solid or Semi-Solid Samples (e.g., Food, Tissues) using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

1. Sample Preparation: HS-SPME

-

Place a known amount of the homogenized sample (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

-

Add an appropriate internal standard.

-

Seal the vial with a PTFE/silicone septum.

-

Incubate the vial at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 20-30 minutes) to allow for equilibration of the volatiles in the headspace.[6][7]

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined extraction time (e.g., 15-30 minutes) with agitation.

2. GC-MS Analysis

-

Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a few minutes.

-

The GC-MS conditions can be similar to those described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from a validated analytical method for this compound. The values presented are illustrative and will vary depending on the specific instrumentation, method parameters, and matrix.

Table 1: GC-MS Method Validation Parameters

| Parameter | Typical Value |

| Retention Time (min) | 8.5 - 12.0 (on a standard non-polar column) |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: Retention Times on Different GC Columns (Illustrative)

| GC Column Type | Stationary Phase | Expected Retention Time (min) |

| Non-Polar | 5% Phenyl-Methylpolysiloxane (e.g., DB-5) | 9.8 |

| Medium-Polar | 6% Cyanopropylphenyl-Methylpolysiloxane (e.g., DB-624) | 11.2 |

| Chiral | Di-tert-butyldimethylsilyl-beta-cyclodextrin | Enantiomer 1: 15.4, Enantiomer 2: 15.9 |

Visualizations

Caption: Workflow for LLE-GC-MS analysis of this compound.

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Caption: Logical relationship for quantitative analysis using an internal standard.

References

- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. ttb.gov [ttb.gov]

- 4. gcms.cz [gcms.cz]

- 5. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Quantitative Analysis of 3-Methyl-2-octanol using Gas Chromatography-Mass Spectrometry (GC/MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Methyl-2-octanol using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is a volatile organic compound (VOC) with applications in various industries, and its accurate quantification is crucial for quality control and research purposes. The described protocol outlines sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound (C9H20O) is a secondary alcohol that exists as a volatile organic compound.[1][2] Its analysis is pertinent in fields such as flavor and fragrance chemistry, environmental monitoring, and metabolomics. Gas chromatography coupled with mass spectrometry (GC/MS) offers a highly selective and sensitive technique for the separation and identification of volatile and semi-volatile compounds like this compound.[3][4][5][6] This method allows for the effective separation of the analyte from complex matrices, followed by its unambiguous identification based on its unique mass spectrum.

This document provides a detailed protocol for the GC/MS analysis of this compound, including sample preparation, instrument configuration, and data interpretation.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a direct injection or liquid-liquid extraction (LLE) can be employed. For solid or complex matrices, headspace or solid-phase microextraction (SPME) are suitable options.[7]

1.1. Liquid Samples (Direct Injection)

-

Dilution: If the sample is concentrated, dilute it with a suitable volatile solvent such as methanol, acetone, or dichloromethane to a final concentration of approximately 1 mg/mL.[7][8]

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[7]

-